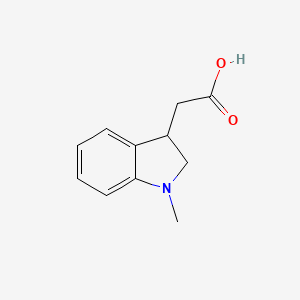
2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid is a biochemical used for proteomics research . It has a molecular formula of C11H13NO2 and a molecular weight of 191.23 .
Synthesis Analysis
2,3-Dihydroindoles, such as 2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid, are usually synthesized by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Applications De Recherche Scientifique
Auxin Activity and Molecular Structure of 2-Alkylindole-3-acetic Acids
- Research shows that 2-alkylindole-3-acetic acids, including 2-methylindole-3-acetic acid, display auxin activity, which is essential for plant growth regulation. These compounds exhibit characteristics between strong and weak auxins, impacting their plant-growth-promoting activities. (Antolić et al., 2004)
Phytohormones and Plant Stress Responses
Simultaneous Analysis of Phytohormones, Phytotoxins, and Volatile Organic Compounds in Plants
- Indole-3-acetic acid, a phytohormone, plays a crucial role in plant defense mechanisms against various stresses. The study emphasizes the importance of quantifying phytohormones like indole-3-acetic acid in understanding plant responses to biotic and abiotic stresses. (Schmelz et al., 2003)
Analytical Techniques in Plant Hormone Research
Simultaneous Quantitation of Indole 3-Acetic Acid and Abscisic Acid in Small Samples of Plant Tissue
- This study provides an analytical method for the quantitation of indole 3-acetic acid in plant tissues, aiding in the exploration of its role and concentration in various plants. (Vine et al., 1987)
Photodynamic Cancer Therapy Enhancement
Enhancing the Efficacy of Photodynamic Cancer Therapy by Radicals from Plant Auxin (Indole-3-Acetic Acid)
- Indole-3-acetic acid, derived from plant auxin, has been shown to enhance the effectiveness of photodynamic therapy in cancer treatment. This study explores its potential in creating reactive cytotoxins beneficial for cancer therapy. (Folkes & Wardman, 2003)
Molecular Dynamics in Auxin Activity
Mechanism of Indole-3-Acetic Acid Oxidation by Plant Peroxidases
- Indole-3-acetic acid's interaction with plant peroxidases, critical for its role as a plant growth regulator, is investigated to understand its degradation mechanism, which controls its in vivo levels in plants. (Gazaryan et al., 1996)
Synthesis of Novel Compounds
Synthesis of Novel Indole-Benzimidazole Derivatives
- This study discusses the synthesis of novel compounds using 2-methylindole-3-acetic acid, highlighting its utility in creating new chemical entities for various applications. (Wang et al., 2016)
Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, have been known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various targets in the body, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives, including 2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid, are involved in a variety of biochemical pathways. They are produced by the metabolism of tryptophan, an essential amino acid derived entirely from the diet . These compounds maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Propriétés
IUPAC Name |
2-(1-methyl-2,3-dihydroindol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-7-8(6-11(13)14)9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREUYWYKNQHWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC=CC=C21)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


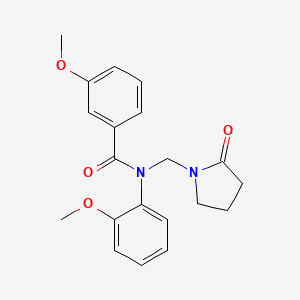
![8-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2751989.png)
![3-[(3,4-Dimethylphenyl)sulfonyl]-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2751994.png)
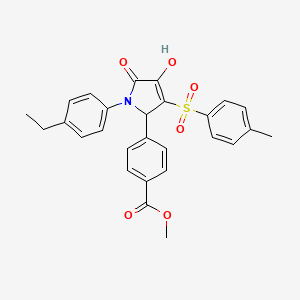
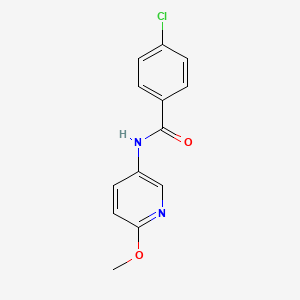
![4-(1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2752000.png)
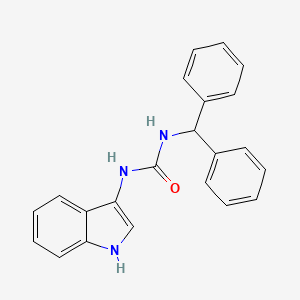
![1-[(2-Methoxyphenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2752002.png)

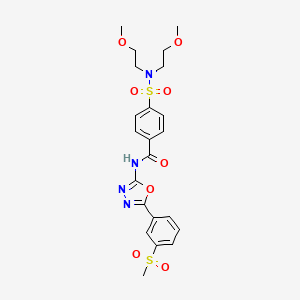


![2-((4-fluorophenyl)thio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2752008.png)